

An In-depth Technical Guide to the Crystal Structure of Iron(III) Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iron(III)bromide*

Cat. No.: B8816755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of iron(III) bromide (FeBr_3), a compound of significant interest as a Lewis acid catalyst in organic synthesis. A thorough understanding of its solid-state structure is crucial for elucidating reaction mechanisms and designing novel catalytic applications.

Crystal Structure and Space Group

Iron(III) bromide crystallizes in the trigonal crystal system, belonging to the R-3 space group (No. 148).^{[1][2][3]} This structure is isomorphous with that of bismuth triiodide (BiI_3), characterized by a layered arrangement of atoms.^{[1][2]} The structure consists of two-dimensional sheets of FeBr_3 stacked along the c-axis.^[1]

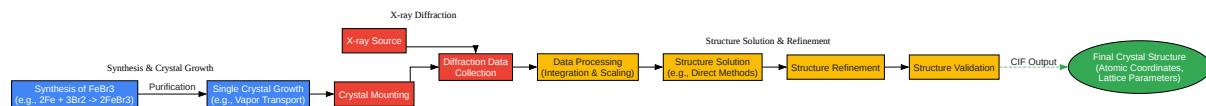
Within these layers, each iron(III) ion (Fe^{3+}) is octahedrally coordinated to six bromide (Br^-) ions. These FeBr_6 octahedra share edges to form a continuous two-dimensional network.^{[1][2]}

Quantitative Crystallographic Data

The crystallographic parameters of iron(III) bromide have been determined through X-ray diffraction studies. The lattice parameters for both the conventional and primitive unit cells are summarized below. It is important to note that slight variations in reported values can exist due to different experimental conditions or computational methods.^{[1][2]}

Table 1: Lattice Parameters of Iron(III) Bromide

Unit Cell Type	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Conventional	6.48[1]	6.48[1]	18.95[1]	90.00[1]	90.00[1]	120.00[1]
Primitive	7.383[2]	7.383[2]	7.383[2]	50.646[2]	50.646[2]	50.646[2]


Table 2: Interatomic Distances

Bond	Bond Length (Å)	Source
Fe-Br	2.55	[1]
Fe-Br	2.43	[2]

The discrepancy in the Fe-Br bond length may be attributed to the different methodologies used for structure determination, such as experimental X-ray diffraction versus theoretical calculations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of iron(III) bromide is typically achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is outlined below.

[Click to download full resolution via product page](#)

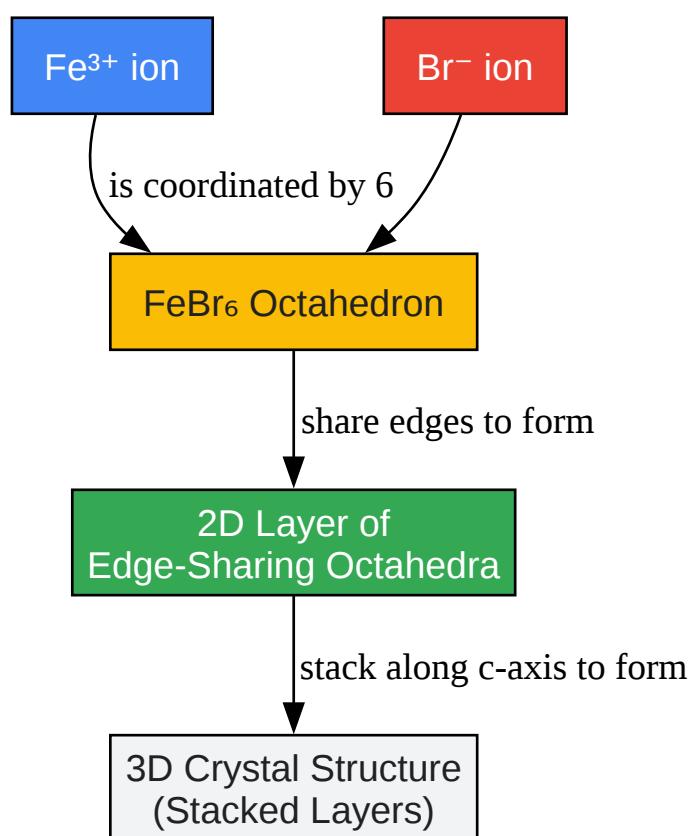
Figure 1: Workflow for Crystal Structure Determination.

Synthesis and Crystal Growth

High-purity iron(III) bromide is synthesized by the direct reaction of iron metal with bromine gas. [3][4] Single crystals suitable for X-ray diffraction can be grown using techniques such as chemical vapor transport. In this method, the polycrystalline FeBr₃ is sublimed in a sealed, evacuated quartz ampoule with a controlled temperature gradient. Larger, well-formed crystals are deposited in the cooler zone of the ampoule.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.


Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the iron and bromine atoms are determined using direct methods or Patterson methods. These initial atomic positions are then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns. The

final refined structure provides precise information on atomic coordinates, bond lengths, and bond angles.

Logical Relationships in the Crystal Structure

The arrangement of atoms in the iron(III) bromide crystal structure follows a clear hierarchical logic, which can be visualized as follows:

[Click to download full resolution via product page](#)

Figure 2: Hierarchical Buildup of the FeBr_3 Crystal Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. mp-23232: FeBr₃ (trigonal, R-3, 148) [legacy.materialsproject.org]
- 3. Iron(III) bromide - Wikipedia [en.wikipedia.org]
- 4. IRON (III) BROMIDE CAS#: 10031-26-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Iron(III) Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8816755#iron-iii-bromide-crystal-structure-and-space-group>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com